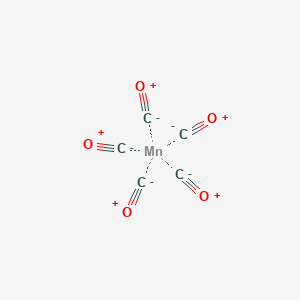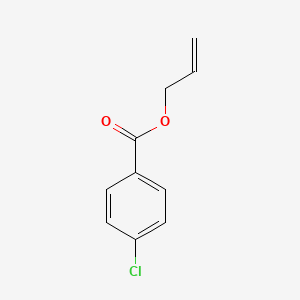
Allyl 4-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyl 4-chlorobenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of an allyl group attached to the 4-position of a chlorobenzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of allyl 4-chlorobenzoate typically involves the esterification of 4-chlorobenzoic acid with allyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of palladium catalysts in the presence of iodobenzene acetate and silver fluoride has also been reported for the preparation of allyl benzoate derivatives .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Allyl 4-chlorobenzoate can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or aldehydes.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, especially in the presence of electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: N-bromosuccinimide (NBS) for bromination, followed by nucleophiles like hydroxide ions.
Major Products:
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of benzylic halides or other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Allyl 4-chlorobenzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is also used in the study of enzyme-catalyzed reactions involving esterases and lipases.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a prodrug that can be metabolized to active pharmaceutical ingredients.
Industry: In the industrial sector, this compound is used in the manufacture of polymers and resins. It is also employed as a plasticizer and in the production of specialty chemicals .
Mecanismo De Acción
The mechanism of action of allyl 4-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, in enzymatic reactions, the compound can act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of allyl alcohol and 4-chlorobenzoic acid. The molecular pathways involved include the activation of metabolic enzymes and the modulation of signaling pathways .
Comparación Con Compuestos Similares
- 4-Methyl allyl benzoate
- 4-Trifluoromethyl benzoate
- 3-Fluorobenzoate
- 2-Methylbenzoate
Comparison: Allyl 4-chlorobenzoate is unique due to the presence of both an allyl group and a chlorine atom on the benzoate ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the chlorine atom enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions. Additionally, the allyl group provides a site for further functionalization, which can be exploited in synthetic chemistry .
Propiedades
Número CAS |
15784-28-8 |
|---|---|
Fórmula molecular |
C10H9ClO2 |
Peso molecular |
196.63 g/mol |
Nombre IUPAC |
prop-2-enyl 4-chlorobenzoate |
InChI |
InChI=1S/C10H9ClO2/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h2-6H,1,7H2 |
Clave InChI |
BFQCHDDTURWEGT-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC(=O)C1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


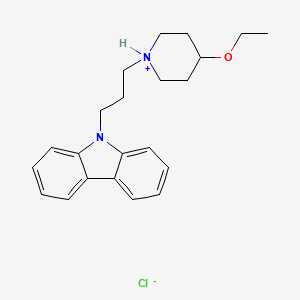
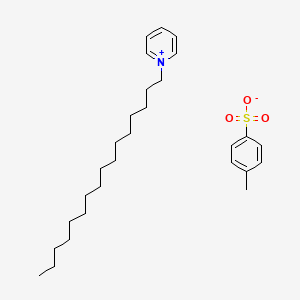
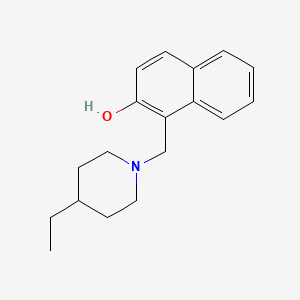

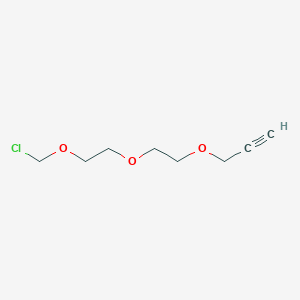
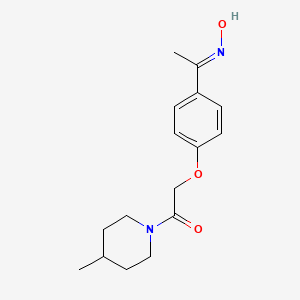
![2-[5-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-3,4-bis(furan-2-yl)thiophene-2-carbonyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B13738576.png)
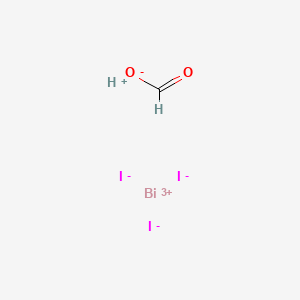
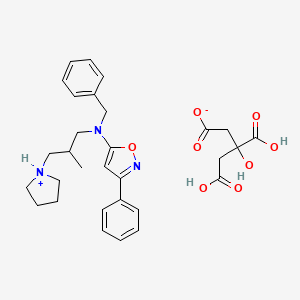
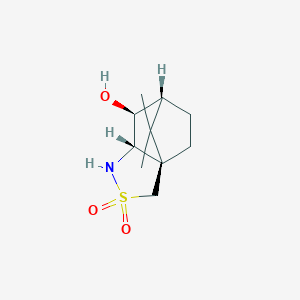
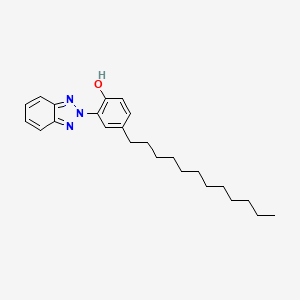
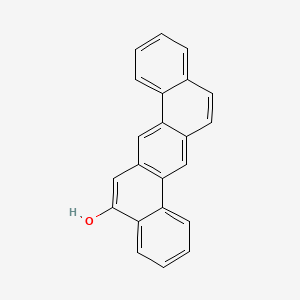
![2-[2-[2-[2-[Bis[2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]ethyl]amino]ethoxy]propoxy]propoxy]propan-1-ol](/img/structure/B13738614.png)
